molecular formula C32H24N4O5S2 B15188633 10H-Phenothiazine, 10-(((tetrahydro-5-((4-hydroxy-3-methoxyphenyl)methylene)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- CAS No. 141177-59-5

10H-Phenothiazine, 10-(((tetrahydro-5-((4-hydroxy-3-methoxyphenyl)methylene)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)-

Cat. No.: B15188633
CAS No.: 141177-59-5
M. Wt: 608.7 g/mol
InChI Key: FNCZSKPTOOJGLE-XLNRJJMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10H-Phenothiazine, 10-(((tetrahydro-5-((4-hydroxy-3-methoxyphenyl)methylene)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antihistamine agents. This specific compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, methoxy, and thioxo groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 10H-Phenothiazine, 10-(((tetrahydro-5-((4-hydroxy-3-methoxyphenyl)methylene)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the phenothiazine core, followed by the introduction of the pyrimidinyl and other functional groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of hydroxyl and methoxy groups allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the thioxo groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the structure can undergo electrophilic substitution reactions, typically using halogens or nitrating agents.

    Condensation: The methylene group can participate in condensation reactions with aldehydes or ketones under acidic or basic conditions.

Major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

10H-Phenothiazine, 10-(((tetrahydro-5-((4-hydroxy-3-methoxyphenyl)methylene)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The phenothiazine core is known to interact with dopamine receptors, which is why phenothiazine derivatives are used as antipsychotic agents. The presence of the pyrimidinyl group may allow for additional interactions with nucleic acids or enzymes, potentially inhibiting their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 10H-Phenothiazine, 10-(((tetrahydro-5-((4-hydroxy-3-methoxyphenyl)methylene)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- include other phenothiazine derivatives such as chlorpromazine and promethazine These compounds share the phenothiazine core but differ in their functional groups, which can significantly affect their chemical properties and biological activities

References

Properties

CAS No.

141177-59-5

Molecular Formula

C32H24N4O5S2

Molecular Weight

608.7 g/mol

IUPAC Name

(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-[(2-oxo-2-phenothiazin-10-ylethyl)amino]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C32H24N4O5S2/c1-41-26-18-20(15-16-25(26)37)17-22-30(39)34(21-9-3-2-4-10-21)32(42)36(31(22)40)33-19-29(38)35-23-11-5-7-13-27(23)43-28-14-8-6-12-24(28)35/h2-18,33,37H,19H2,1H3/b22-17-

InChI Key

FNCZSKPTOOJGLE-XLNRJJMWSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N(C2=O)NCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C6=CC=CC=C6)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N(C2=O)NCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C6=CC=CC=C6)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.